molecular formula C10H10N2O B12951558 1,3-Dimethyl-1H-indazole-4-carbaldehyde

1,3-Dimethyl-1H-indazole-4-carbaldehyde

Cat. No.: B12951558
M. Wt: 174.20 g/mol
InChI Key: WJYGBVAMCVMAHG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-indazole-4-carbaldehyde is a functionalized indazole derivative designed for research and development, particularly in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for its presence in numerous pharmacologically active compounds and several FDA-approved therapies . This core structure is associated with a broad spectrum of biological activities, including demonstrated roles as anti-cancer, anti-inflammatory, and antimicrobial agents . The specific substitution pattern of this compound—featuring methyl groups at the N1 and N3 positions and a reactive aldehyde at the 4-position—makes it a versatile synthetic intermediate. The aldehyde functional group is a crucial handle for further chemical transformation, enabling its use through reactions such as reductive amination or condensation to create diverse libraries of novel compounds for biological screening . Researchers can leverage this building block to develop and optimize new chemical entities, particularly as targeted covalent inhibitors or as part of larger, complex molecules aimed at various biological targets. This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1,3-dimethylindazole-4-carbaldehyde

InChI

InChI=1S/C10H10N2O/c1-7-10-8(6-13)4-3-5-9(10)12(2)11-7/h3-6H,1-2H3

InChI Key

WJYGBVAMCVMAHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=CC=CC(=C12)C=O)C

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine with Ketones or Ketoesters

A common route involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds or ketoesters to form the indazole ring. For example, hydrazine hydrate reacts with cyclohexanone derivatives bearing appropriate substituents to yield tetrahydroindazole intermediates, which can be further oxidized or functionalized to the aromatic indazole system.

Methylation at Nitrogen Positions

Methylation at the N-1 and N-3 positions of the indazole ring is typically achieved by:

  • Using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
  • Selective alkylation protocols that avoid over-alkylation or side reactions.

This step is often performed after ring formation to ensure correct substitution patterns.

Introduction of the Aldehyde Group at the 4-Position

The selective formylation at the 4-position of the indazole ring is a critical step. Methods include:

  • Directed lithiation followed by quenching with electrophilic formylating agents such as DMF (dimethylformamide).
  • Oxidation of methyl or hydroxymethyl substituents at the 4-position to the aldehyde using oxidants like manganese dioxide or PCC (pyridinium chlorochromate).

These methods require careful control of reaction conditions to avoid over-oxidation or substitution at undesired positions.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome Reference
1 Cyclization Hydrazine hydrate + 1,3-dicarbonyl compound Formation of tetrahydroindazole intermediate
2 Aromatization/oxidation Oxidants such as PCC or MnO2 Aromatic indazole ring formation
3 N-Methylation Methyl iodide or dimethyl sulfate + base Introduction of methyl groups at N-1 and N-3
4 Directed lithiation + formylation n-Butyllithium + DMF Formyl group introduction at C-4
5 Purification Crystallization, column chromatography Isolation of pure this compound

Detailed Research Findings and Notes

  • Yield and Efficiency: The overall yield depends on the efficiency of each step, especially the selective formylation. Some reported methods suffer from low total fractional yields due to lengthy synthetic routes or expensive reagents.

  • Reagents and Safety: Alkali metal alkoxides and methylating agents used in methylation steps require careful handling due to their reactivity and potential hazards, especially on an industrial scale.

  • Alternative Methods: Microwave-assisted synthesis and continuous flow processes have been explored to improve reaction times and yields, though specific data for this compound are limited.

  • Characterization: The final compound is characterized by standard spectroscopic methods including NMR (1H and 13C), IR, and mass spectrometry to confirm the presence of methyl groups and the aldehyde functionality.

Summary Table of Key Preparation Methods

Methodology Advantages Disadvantages Typical Yield Range References
Hydrazine cyclization + oxidation Straightforward ring formation Multi-step, moderate yields 60-85% (per step)
N-Methylation post-cyclization High regioselectivity Requires careful control to avoid over-alkylation 70-90%
Directed lithiation + formylation Selective aldehyde introduction Sensitive to reaction conditions 50-75%
Oxidation of methyl/hydroxymethyl precursors Uses accessible intermediates Over-oxidation risk Variable

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-indazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups and the aldehyde group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 1,3-Dimethyl-1H-indazole-4-carboxylic acid.

    Reduction: 1,3-Dimethyl-1H-indazole-4-methanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

1,3-Dimethyl-1H-indazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-indazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but the compound’s structure allows it to participate in key interactions that modulate biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,3-Dimethyl-1H-indazole-4-carbaldehyde can be contextualized by comparing it with analogous indole and indazole derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Core Structure Substituent Positions Key Functional Groups Predicted LogP* Solubility (mg/mL)
This compound C₁₀H₁₀N₂O 174.20 Indazole 1,3-dimethyl; 4-carbaldehyde Aldehyde ~2.1 Moderate (DMSO)
1H-Indole-4-carbaldehyde C₉H₇NO 145.16 Indole 4-carbaldehyde Aldehyde 1.5–2.0 25.2 (measured)
4-Methoxy-1H-indazole-3-carbaldehyde C₉H₈N₂O₂ 176.17 Indazole 4-methoxy; 3-carbaldehyde Aldehyde, Methoxy ~1.8 High (methanol)
2-Methyl-1H-indole-3-carbaldehyde C₁₀H₉NO 159.19 Indole 2-methyl; 3-carbaldehyde Aldehyde ~2.3 18.7 (measured)

*LogP values estimated via fragment-based methods (e.g., XLogP3).

Key Observations:

Indazole derivatives generally exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation compared to indoles .

Methyl vs. Methoxy Groups: The methyl groups at positions 1 and 3 in the target compound increase lipophilicity (higher LogP) compared to methoxy-substituted analogs, which may improve membrane permeability but reduce aqueous solubility .

Physicochemical Properties: The molecular weight of this compound (174.20 g/mol) is higher than indole-based analogs due to the additional methyl groups. Predicted solubility in polar solvents like methanol or DMSO is moderate, contrasting with 4-Methoxy-1H-indazole-3-carbaldehyde, which shows higher solubility owing to its polar methoxy group .

Similarity Scores :

  • 1H-Indole-4-carbaldehyde shares a 0.96 structural similarity with the target compound but lacks the indazole core and methyl groups, limiting direct bioactivity comparisons .
  • Indazole analogs like 4-Methoxy-1H-indazole-3-carbaldehyde (similarity score: 0.95) exhibit closer structural alignment but differ in substituent electronic profiles .

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